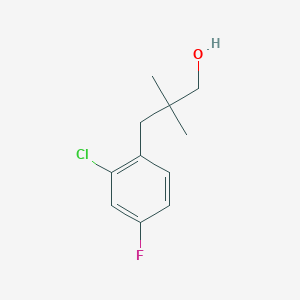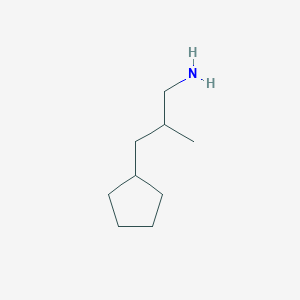
3-Cyclopentyl-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-2-methylpropan-1-amine is an organic compound characterized by a cyclopentyl ring attached to a 2-methylpropan-1-amine group. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. Amines are known for their fishy odor and are widely used in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Cyclopentyl-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of cyclopentanone with 2-methylpropan-1-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentyl-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I) or ethyl bromide (C2H5Br)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Substituted amines
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-2-methylpropan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-2-methylpropan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopentyl ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylamine: Similar structure but lacks the 2-methyl group.
2-Methylpropan-1-amine: Similar structure but lacks the cyclopentyl ring.
Cyclohexylamine: Contains a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
3-Cyclopentyl-2-methylpropan-1-amine is unique due to the presence of both a cyclopentyl ring and a 2-methylpropan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
3-cyclopentyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-7,10H2,1H3 |
InChI-Schlüssel |
SKIOPWICPSTWBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


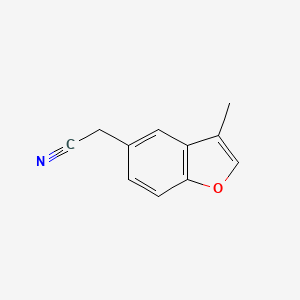
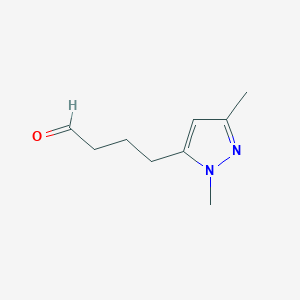

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)
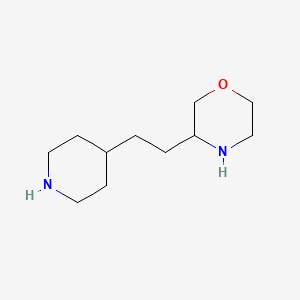
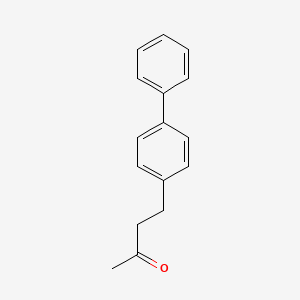
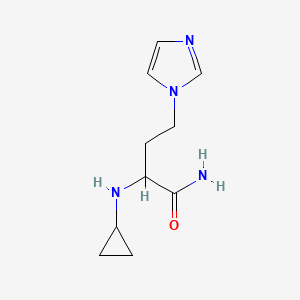
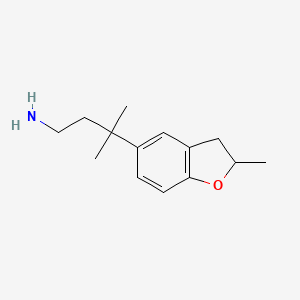
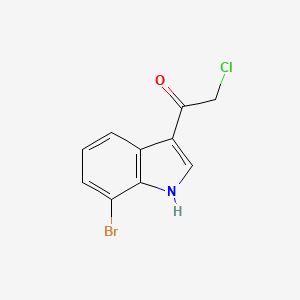
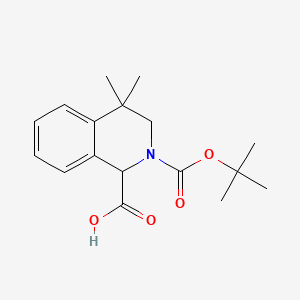
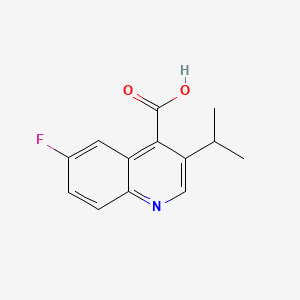
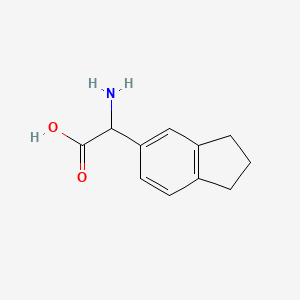
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
